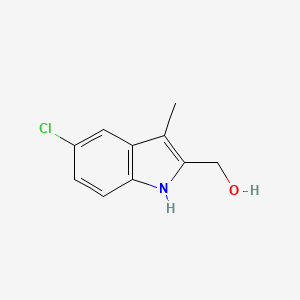

(5-chloro-3-methyl-1H-indol-2-yl)methanol

Descripción

Historical Context and Significance of the Indole (B1671886) Scaffold in Organic Chemistry

The journey into indole chemistry began in the mid-19th century, intricately linked to the study of the dye indigo. wikipedia.orgchemeurope.com In 1866, the German chemist Adolf von Baeyer first isolated indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgbhu.ac.in This pivotal discovery paved the way for the structural elucidation of indole in 1869, which sparked significant interest within the organic chemistry community. creative-proteomics.comwikipedia.org The initial focus on indole was largely due to its presence in the decomposition products of proteins and its role as a precursor to important dyestuffs. creative-proteomics.comwikipedia.org

The 20th century witnessed a surge in the significance of the indole scaffold as researchers discovered its presence in a multitude of crucial biological molecules, including the essential amino acid tryptophan and various important alkaloids. wikipedia.orgnih.gov This realization propelled indole from a simple organic curiosity to a "privileged scaffold" in medicinal chemistry, a term denoting a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov The development of seminal synthetic methods, such as the Fischer indole synthesis in 1883, further solidified its importance by providing a reliable means to access substituted indole derivatives. wikipedia.orgchemeurope.com

Prevalence of Indole Derivatives in Nature and Synthetic Chemistry

The indole nucleus is a recurring motif in a vast and diverse array of natural products and synthetic compounds, underscoring its remarkable versatility. openmedicinalchemistryjournal.comnih.gov In nature, indole derivatives are ubiquitous, playing vital roles in the biological functions of various organisms. mdpi.comchemicalbook.com

| Naturally Occurring Indole Derivative | Significance/Source |

| Tryptophan | An essential amino acid and a biosynthetic precursor to many indole-containing metabolites. nih.gov |

| Serotonin (B10506) | A key neurotransmitter in animals, regulating mood, appetite, and sleep. nih.govnih.gov |

| Melatonin | A neuro-hormone involved in regulating the sleep-wake cycle. chemicalbook.commdpi.com |

| Indole-3-acetic acid (Auxin) | A primary plant hormone that governs plant growth and development. creative-proteomics.comnih.gov |

| Indole Alkaloids | A large and structurally diverse class of over 4,100 known compounds, many of which are biologically active. acs.orgnih.gov They are found in various plant families like Apocynaceae and Rubiaceae. nih.gov |

In the realm of synthetic chemistry, the indole scaffold is a fundamental building block for a multitude of pharmaceuticals and functional materials. openmedicinalchemistryjournal.commdpi.com Its structural features allow for the synthesis of a wide range of derivatives with diverse pharmacological activities. nih.govresearchgate.net Many approved drugs, such as the anti-inflammatory indomethacin, the migraine medication sumatriptan, and the antihypertensive agent reserpine, are based on the indole framework. chemeurope.comnih.govmdpi.com

Academic Research Focus on Substituted Indoles

The academic pursuit of substituted indoles remains a vibrant and highly active area of research, driven by the immense potential of these compounds in drug discovery and materials science. researchgate.netresearchgate.net A significant portion of this research is dedicated to developing novel and efficient synthetic methodologies for the construction and functionalization of the indole core. researchgate.nettandfonline.com

Key areas of academic focus include:

Development of Novel Synthetic Methods: While classical methods like the Fischer, Leimgruber–Batcho, and Reissert syntheses are still widely used, there is a continuous drive to develop more efficient, atom-economical, and environmentally friendly approaches. wikipedia.orgchemicalbook.comresearchgate.net This includes the exploration of metal-catalyzed cross-coupling reactions, C-H activation strategies, and multi-component reactions. researchgate.netresearchgate.netacs.org

Synthesis of Highly Substituted Indoles: The synthesis of indoles with specific substitution patterns is crucial for fine-tuning their biological activity. acs.org Research is often directed towards achieving regioselective substitution at various positions of the indole ring, particularly at the C2, C3, and N1 positions. chemijournal.comrsc.org

Exploration of Biological Activities: A vast body of research is dedicated to synthesizing libraries of substituted indoles and evaluating their pharmacological properties. openmedicinalchemistryjournal.comresearchgate.net This has led to the discovery of indole derivatives with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.gov

Specific Research Relevance of Halogenated Indole Derivatives, with a focus on Chlorinated Indoles

Among the various classes of substituted indoles, halogenated derivatives have garnered significant attention due to the profound influence of halogen atoms on the biological activity of molecules. nih.govacs.org The introduction of a halogen can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org

Halogenated indoles are found in a variety of marine natural products and often exhibit potent pharmacological properties. nih.govnih.gov For instance, brominated indoles from marine invertebrates have shown significant biological activity. nih.gov

Within this subclass, chlorinated indoles are of particular interest to medicinal chemists. guidechem.comnih.gov The incorporation of chlorine atoms can lead to compounds with enhanced biological efficacy. nih.gov Research in this area focuses on:

Synthesis of Chlorinated Indoles: Developing selective and efficient methods for the chlorination of the indole nucleus is a key research objective. organic-chemistry.orgresearchgate.netresearchgate.net This includes direct chlorination methods and the synthesis of chlorinated indole precursors for further elaboration. organic-chemistry.orgnih.gov

Biological Applications: Chlorinated indoles have shown promise in various therapeutic areas. They have been investigated as antibacterial and antifungal agents, with some derivatives demonstrating potent activity against drug-resistant strains. mdpi.comnih.govacs.org Furthermore, chlorinated indole alkaloids have been identified as having potential anticancer properties. nih.gov The presence of chlorine can also be a key feature in compounds designed as specific enzyme inhibitors or receptor ligands. nih.govresearchgate.net The pursuit of novel chlorinated indole scaffolds continues to be a promising avenue in the development of new therapeutic agents. acs.orgnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(5-chloro-3-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGOHWPJESAKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391629 | |

| Record name | (5-chloro-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77373-72-9 | |

| Record name | (5-chloro-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Activities of 5 Chloro 3 Methyl 1h Indol 2 Yl Methanol and Its Analogs

Anticancer and Anti-proliferative Potencies of Indole (B1671886) Derivatives

The indole nucleus is a fundamental component of many natural and synthetic compounds with significant anticancer properties. ajchem-b.commdpi.com Naturally occurring indole alkaloids, such as vinblastine (B1199706) and vincristine, are established chemotherapeutic agents, underscoring the scaffold's importance in oncology. researchgate.net Modern research focuses on synthetic indole derivatives, which exhibit potent anti-proliferative activity across a wide array of cancer cell lines, including leukemia, breast, colon, and lung cancer. researchgate.netresearchgate.net These compounds often display high efficacy, with some derivatives showing activity at nanomolar concentrations. nih.gov The versatility of the indole ring allows for modifications that can lead to the development of agents targeting specific cancer-related pathways. researchgate.netnih.gov

Mechanisms of Action in Cancer Cell Lines

Indole derivatives exert their anticancer effects through a variety of complex mechanisms, often targeting multiple cellular signaling pathways simultaneously. nih.govnih.gov This pleiotropic behavior is a significant advantage in cancer therapy.

Key mechanisms of action include:

Induction of Apoptosis: Many indole compounds are potent inducers of programmed cell death, or apoptosis. mdpi.comnih.gov They can modulate the expression of key apoptosis-related proteins, such as up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. mdpi.com

Cell Cycle Arrest: A common mechanism is the disruption of the cell cycle, frequently leading to arrest in the G2/M phase. nih.govnih.gov This prevents cancer cells from progressing through mitosis and proliferating.

Inhibition of Tubulin Polymerization: Several indole derivatives act as microtubule-targeting agents. nih.govacs.org By binding to tubulin, they disrupt microtubule dynamics, which is essential for the formation of the mitotic spindle, thereby halting cell division. nih.gov

Kinase Inhibition: Indole-based compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the PI3K/Akt/mTOR pathway. nih.govnih.gov

Inhibition of Topoisomerases: Some derivatives interfere with the function of topoisomerase enzymes, which are vital for managing DNA topology during replication and transcription, leading to DNA damage and cell death. nih.govresearchgate.net

Targeting Drug-Resistant Cancer Cells

A major obstacle in chemotherapy is the development of multidrug resistance (MDR) in cancer cells. nih.govulisboa.pt Indole derivatives represent a promising strategy to overcome this challenge. researchgate.netnih.gov Some analogs have demonstrated the ability to inhibit the function of ABC transporter proteins like P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells. ulisboa.pt

Furthermore, certain indole-chalcone hybrids have been shown to exhibit excellent cytotoxicity against multidrug-resistant cancer cell lines with no cross-resistance observed. acs.org Another critical approach is chemosensitization, where non-toxic indole compounds are used in combination with standard chemotherapeutic drugs. nih.gov These indoles can modulate cellular signaling pathways to re-sensitize resistant tumors to agents like doxorubicin (B1662922) and paclitaxel, potentially reducing the toxicity and enhancing the efficacy of conventional treatments. nih.govnih.gov

Role of Structural Modifications on Activity, e.g., Chlorination

The biological activity of indole derivatives can be significantly influenced by structural modifications to the indole ring. nih.govbohrium.com The position and nature of substituents are critical for determining the potency and selectivity of the compound.

Chlorination, in particular, has been shown to be a key modification for enhancing biological activity. nih.govacs.orgacs.org The introduction of a chlorine atom, such as in the 5-position of the indole ring, can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. acs.org Studies on indole-2-carboxamides revealed that the presence of a 5-chloro substituent was a feature of the most potent compounds, confirming the importance of this halogenation for antiproliferative activity. nih.gov In some series of hybrid molecules, derivatives containing a 2-chloro substituent were identified as being key to the manifestation of significant anticancer effects. nih.gov This highlights that halogenation is a critical strategy in the design of indole-based anticancer agents. acs.org

Antimicrobial and Antiviral Applications of Indole Derivatives

Beyond their anticancer properties, indole derivatives are recognized for their broad-spectrum antimicrobial and antiviral activities. ajchem-b.commdpi.com The indole scaffold is found in many compounds that are effective against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. ajchem-b.commdpi.comnih.gov Research has demonstrated that halogenated indoles, including chloroindoles, are particularly potent antimicrobial agents. nih.govacs.org

Activity against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Indole derivatives have shown significant efficacy against common and clinically relevant pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govnih.gov Studies have investigated the minimum inhibitory concentration (MIC) of various indole analogs, which is the lowest concentration of a compound that prevents visible growth of a microorganism.

For instance, chloroindoles have demonstrated potent activity against uropathogenic E. coli (UPEC), a primary cause of urinary tract infections. nih.gov These compounds not only exhibit bactericidal effects but also inhibit key virulence factors such as biofilm formation, motility, and adherence to host cells. nih.gov Similarly, various indole derivatives, including those hybridized with other heterocyclic structures like triazoles and thiadiazoles, show significant antibacterial activity against both S. aureus and E. coli. nih.gov

Combatting Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, and indole derivatives are being explored as novel weapons against these challenging infections. nih.govasm.org They have shown considerable promise against multidrug-resistant (MDR) strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii (XDRAB). bohrium.comasm.org

One key mechanism by which indoles combat resistance in S. aureus is through the inhibition of efflux pumps. nih.govnih.gov Efflux pumps, like NorA, actively transport antibiotics out of the bacterial cell, conferring resistance. Certain indole derivatives can act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics like ciprofloxacin. nih.govnih.gov In addition to inhibiting efflux pumps, some indole derivatives can disrupt biofilm formation, a crucial survival mechanism for many resistant pathogens, and inhibit bacterial virulence factors. asm.orgnih.gov Halogenated indoles have been specifically noted for their ability to eradicate persister cells, a dormant, highly tolerant subpopulation of bacteria that can cause relapsing infections. researchgate.net

Antiviral research has also identified promising candidates within the indole family. A synthetically accessible indole derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.runih.gov

Antiviral Efficacy against various viruses (e.g., CHIKV, influenza)

Indole derivatives have demonstrated significant potential as antiviral agents against a range of viruses, including Chikungunya virus (CHIKV) and influenza. nih.govnih.gov The antiviral drug Arbidol (umifenovir), an indole derivative, is effective against influenza A, and other indole compounds have shown inhibitory effects against viruses like hepatitis C and HIV-1. nih.gov

Inspired by the structure of Arbidol, a series of indole derivatives were synthesized and evaluated for their antiviral activity against Chikungunya virus. wisdomlib.org One study identified tert-butyl-5-hydroxy-1-methyl-2-(2-trifluoromethysulfynyl)methyl)-indole-3-carboxylate (derivative IIc) as a potent and selective inhibitor of CHIKV replication in Vero cell culture, exhibiting a 10-fold greater inhibitory activity than Arbidol. documentsdelivered.com Further research has indicated that the presence of a thiophenol moiety in the indole structure is crucial for inhibiting viral replication. wisdomlib.org

Indole alkaloids have also shown promise in combating arboviruses. Studies have demonstrated that certain indole alkaloids can inhibit both Zika virus (ZIKV) and Chikungunya virus (CHIKV) infections in different cell lines. nih.govresearchgate.net For instance, the alkaloids VOAC and VOAC-OH were found to significantly decrease the number of infectious CHIKV particles in pre-treated Vero cell cultures. nih.gov The mechanism of action appears to differ depending on the specific virus and cell line. nih.gov

In the context of influenza, plant-derived indole and β-carboline alkaloids have exhibited antiviral activities against both human and avian influenza viruses. nih.gov Compounds like Strychnine sulfate, Harmalol, Harmane, and Harmaline have shown robust anti-H5N1 activities, with some demonstrating greater potency than the control drug amantadine. nih.gov The mode of action for these compounds varies, with some interfering with viral replication and others exhibiting viricidal effects or hindering viral adsorption into host cells. nih.gov

Beyond CHIKV and influenza, the antiviral potential of indole derivatives extends to other viruses. Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Coxsackie B4 virus, with some derivatives showing notable activity. nih.govresearchgate.net Furthermore, an indole-3-carboxylic acid derivative has demonstrated an inhibitory effect against SARS-CoV-2 replication in vitro. nih.gov

Table 1: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative | Target Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| tert-butyl-5-hydroxy-1-methyl-2-(2-trifluoromethysulfynyl)methyl)-indole-3-carboxylate (IIc) | Chikungunya virus (CHIKV) | 10-fold improved anti-CHIKV inhibitory activity compared to Arbidol. | documentsdelivered.com |

| VOAC and VOAC-OH | Chikungunya virus (CHIKV), Zika virus (ZIKV) | Significantly decreased the number of infectious CHIKV particles. | nih.gov |

| Strychnine sulfate, Harmalol, Harmane, Harmaline | Influenza A/H5N1, Influenza A/H1N1 | Showed robust anti-H5N1 activities and potent anti-H1N1 activities. | nih.gov |

| 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] | HSV-1, HSV-2, Coxsackie B4 | Ethyl substituted derivatives were found to be effective against the tested viruses. | nih.govresearchgate.net |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | Completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. | nih.gov |

Anti-inflammatory and Analgesic Properties of Indole Scaffolds

The indole scaffold is a core component of many compounds exhibiting anti-inflammatory and analgesic activities. nih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole nucleus and primarily functions by inhibiting the cyclooxygenase (COX) enzyme. chesci.com

Research has explored the synthesis of various indole derivatives to develop new anti-inflammatory agents with potentially fewer side effects than existing NSAIDs. nih.gov A study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified three compounds (S3, S7, and S14) with significant anti-inflammatory activity. nih.gov Compound S3 was noted for selectively inhibiting COX-2 expression, which may contribute to better gastric safety. nih.gov The analgesic activity of these compounds was also evaluated, with compound S14 showing 70.27% inhibition in the hot-plate test. nih.gov

Hybrid molecules incorporating both indole and imidazole (B134444) nuclei have also been investigated for their anti-inflammatory and antinociceptive effects. nih.gov In animal models, these compounds reduced leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Specifically, compounds LPSF/NN-52 and LPSF/NN-56 demonstrated a reduction in acetic acid-induced abdominal writhing by 52.1% and 63.1%, respectively. nih.gov

The anti-inflammatory properties of brominated indoles from the marine mollusc Dicathais orbita have also been studied. mdpi.com Extracts from this mollusc, containing brominated indoles, were found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2). mdpi.com Simple brominated indoles like 6-bromoindole (B116670) and 6-bromoisatin (B21408) significantly reduced the translocation of the inflammatory transcription factor NFκB in stimulated macrophage cells. mdpi.com

Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and shown to effectively inhibit the production of pro-inflammatory cytokines in LPS-induced RAW264.7 cells. rsc.org Compound 13b from this series was identified as the most potent anti-inflammatory agent among those tested. rsc.org

Table 2: Anti-inflammatory and Analgesic Activity of Indole Scaffolds

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazides | Carrageenan-induced paw edema, Hot-plate test | Compounds S3, S7, and S14 showed significant anti-inflammatory activity. Compound S14 showed 70.27% analgesic inhibition. | nih.gov |

| Indole-imidazolidine derivatives (LPSF/NN-52, LPSF/NN-56) | Acetic acid-induced nociception | Reduced abdominal writhing by 52.1% and 63.1% respectively. | nih.gov |

| Brominated indoles (6-bromoindole, 6-bromoisatin) | LPS-stimulated RAW264.7 macrophages | Reduced NFκB translocation by 60.7% and 63.7% respectively. | mdpi.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Effectively inhibited the production of pro-inflammatory cytokines NO, IL-6, and TNF-α. | rsc.org |

Neuropharmacological Activities of Indole Derivatives

Indole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, particularly those affecting the central nervous system (CNS). ingentaconnect.comnih.gov The indole nucleus is a key structural feature in many compounds developed for CNS disorders. ingentaconnect.comnih.gov

The indole moiety is structurally related to the neurotransmitter serotonin (B10506), which plays a crucial role in mood regulation. nih.gov An imbalance in serotonin levels is implicated in conditions like depression. nih.gov Consequently, many antidepressant drugs incorporate an indole structure. nih.gov Several indole alkaloids isolated from plants have been identified as having antidepressant potential. nih.govrjptonline.org

Arylpiperazine derivatives containing an indole core have been investigated as ligands for serotonin 5-HT1A and 5-HT2A receptors, which are targets for drugs used to treat depression and anxiety. nih.gov For example, the partial agonism at the 5-HT1A receptor is a feature of anxiolytic drugs like buspirone. nih.gov In a study of novel indole derivatives, compound D2AAK7 exhibited anxiolytic activity in the elevated plus-maze test. nih.gov

The antidepressant effects of newly synthesized substances are often evaluated using the forced swim test (FST), where a reduction in immobility time suggests an antidepressant effect. nih.gov In a study of N-substituted-2-phenyl indole derivatives, compounds with more hydrophobic substituents (3d and 3e) were found to reduce immobility time, indicating potential antidepressant action. rjptonline.org

Furthermore, some indole derivatives have been studied for their psychedelic properties, which are being explored for therapeutic applications in mental health. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), an indole derivative, has shown potential antidepressant and anxiolytic effects in preliminary clinical findings. wikipedia.org A single inhalation of 5-MeO-DMT was associated with sustained enhancement of life satisfaction and a reduction in anxiety and depression symptoms. wikipedia.org

The indole nucleus has been extensively used in the development of agents for CNS disorders like epilepsy. ingentaconnect.comnih.gov Several series of indole derivatives have been synthesized and evaluated for their anticonvulsant properties using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govpharmacophorejournal.compharmacophorejournal.com

In one study, tetracyclic indole derivatives were synthesized, and several compounds demonstrated good anticonvulsant activity in the rat maximal electroshock test. nih.gov Specifically, 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta pharmacophorejournal.comomicsonline.orgpyrrolo[3,2,1-ij]quinoline (7d) and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta pharmacophorejournal.comomicsonline.orgpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c) had ED50 values of 12.5 and 12.9 mg/kg, respectively. nih.gov

Another series of indole derivatives, synthesized from 2-phenyl-1H-indole, also showed promising anticonvulsant activity. pharmacophorejournal.compharmacophorejournal.com Compounds 5 and 6 from this series were particularly active in the MES test. pharmacophorejournal.com Compound 6 also provided good protection in the scPTZ model. pharmacophorejournal.com

Isatin, an endogenous indole derivative, has also been a starting point for the synthesis of new anticonvulsant agents. omicsonline.org A series of 5-[2(3)-dialkylamino alkoxy] indole 2,3-dione derivatives were prepared, with compounds having a dimethyl and diethyl amino ethyl chain (IIIa, IIIb) showing superior anticonvulsant activity compared to other derivatives in the series. omicsonline.org

Tryptophol (B1683683), also known as indole-3-ethanol, is an aromatic alcohol that has been shown to induce sleep. wikipedia.orgnih.govnih.gov It is produced naturally in various organisms, including as a secondary product of ethanol (B145695) fermentation in wine and beer. wikipedia.org Tryptophol and its derivatives, 5-hydroxytryptophol (B1673987) and 5-methoxytryptophol, induce a sleep-like state in mice. wikipedia.org This effect suggests that these compounds may have a role in the physiological mechanisms of sleep, possibly acting as functional analogs to serotonin or melatonin, which are key regulators of sleep. wikipedia.org

Studies on the distribution of tryptophol in the body have shown that it is a highly lipophilic compound that readily crosses the blood-brain barrier. nih.gov After intravenous administration, tryptophol is rapidly distributed to tissues, including the brain. nih.gov This ready access to the brain could explain its somnolence-inducing effects. nih.gov

Metabolic and Endocrine System Modulation

Indole and its derivatives, largely produced by the gut microbiota from the metabolism of the essential amino acid tryptophan, play a significant role in host metabolism and endocrine function. nih.govmdpi.com These microbial metabolites are crucial for maintaining host health and homeostasis. nih.gov

The gut microbiota metabolizes tryptophan through several pathways, leading to the formation of various indole derivatives such as indole-3-acetic acid (IAA), indole-3-propionate (IPA), and indoxyl sulfate. nih.govfrontiersin.org These metabolites can act as signaling molecules, interacting with host receptors like the aryl hydrocarbon receptor (AhR), which is a key regulator of immune function and intestinal homeostasis. mdpi.com

Indole derivatives have been shown to modulate inflammatory responses and protect the intestinal barrier. nih.govfrontiersin.org For example, indole-3-acrylate (IA) protects the gut barrier and modulates systemic inflammation, which can help guard against microvascular damage, particularly in metabolic disorders. nih.gov Indole-3-propionate (IPA) has been noted for its neuroprotective and metabolic regulatory functions. nih.gov

The metabolic stability of indole derivatives is an important factor in their pharmacological activity. The indole ring can undergo oxidation at the 3-position, leading to the formation of an indoxyl group, which can then be further metabolized. nih.gov Modifications to the indole core, such as the introduction of electron-withdrawing or electron-donating groups at the 3-position, can alter the metabolic stability of the compound. nih.gov

In the context of endocrine-related diseases, such as diabetes, the modulation of indole metabolism is a potential therapeutic avenue. nih.gov For instance, artificially synthesized indole derivatives have been shown to inhibit the release of VEGF and TNF-α in human retinal epithelial cells under high-glucose conditions, suggesting a potential role in mitigating diabetic complications. nih.gov

Antidiabetic and Antihypertensive Properties

The indole scaffold is a recognized pharmacophore in the development of agents to manage diabetes and hypertension. nih.govresearchgate.netnih.gov

Antidiabetic Properties: While direct studies on the antidiabetic effects of (5-chloro-3-methyl-1H-indol-2-yl)methanol are not extensively documented, research on analogous indole derivatives highlights their potential in glycemic control. For instance, a series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives were synthesized and evaluated for their biological activities. One of the compounds in this series demonstrated noteworthy antidiabetic activity, with an IC50 value of 20.46±0.05 μg/ml. researchgate.net

Furthermore, other indole derivatives have shown promise as antidiabetic agents through various mechanisms. A newly synthesized indole derivative, 1-(4-chlorobenzene)-5-hydroxy-2-methyl-3-indoleacetic acid (GY3), exhibited potential insulin-sensitizing and glucose-lowering effects. sci-hub.se Another study on thiazolidinone-based indole derivatives revealed their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. researchgate.net These findings suggest that the indole nucleus, including chloro-substituted derivatives, is a viable template for designing new antidiabetic drugs. nih.govresearchgate.net

Antihypertensive Properties: Indole derivatives have been investigated for their potential to lower blood pressure. nih.govresearchgate.net A study on a series of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles demonstrated that some of these compounds caused a significant reduction in arterial pressure in spontaneously hypertensive rats (SHR). nih.gov While this study does not specifically mention this compound, it underscores the potential of the indole scaffold in the development of antihypertensive agents. The mechanism of action for the antihypertensive effects of indole derivatives can vary, with some acting as angiotensin II receptor antagonists. primescholars.com

Table 1: Antidiabetic Activity of an Analogous Indole Derivative

| Compound | Antidiabetic Activity (IC50) |

|---|---|

| 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivative | 20.46±0.05 μg/ml researchgate.net |

Enzyme and Receptor Interactions

The pharmacological effects of indole derivatives are often mediated through their interactions with specific enzymes and receptors.

The inhibition of enzymes such as α-amylase is a key strategy in the management of type 2 diabetes. A study on novel 3-methyl-2-aroylthiazolo[3′,2′:2,3] researchgate.netsci-hub.setriazino[5,6-b]indole derivatives showed moderate to excellent α-amylase inhibitory activity, with IC50 values ranging from 16.14 ± 0.41 to 27.69 ± 0.58 μg ml−1. rsc.org This highlights the potential of the indole framework to interact with and inhibit key metabolic enzymes.

Indole derivatives have been shown to bind to various receptors in the central nervous system.

Sigma Receptors: While specific data for this compound is unavailable, a study on 5-chloroindole (B142107) revealed it to be a potent positive allosteric modulator of the 5-HT3 receptor. nih.govnih.gov This compound potentiated the responses induced by 5-HT and partial agonists at the human 5-HT3A receptor. nih.gov

Benzodiazepine (B76468) Receptors: The indole nucleus has been explored for its affinity to benzodiazepine receptors. While direct binding data for this compound is not available, the structural similarities to other indole-based ligands suggest potential interactions.

Antioxidant and DNA Cleavage Activities

Antioxidant Activity: Several studies have highlighted the antioxidant potential of indole derivatives. A series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives were evaluated, and one compound exhibited excellent antioxidant activity with an IC50 value of 10.21±0.42 μg/ml. researchgate.net Another study on Schiff base metal complexes derived from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide also demonstrated free radical scavenging activity. nih.govnih.gov The antioxidant capacity of indoles is often attributed to the electron-rich nature of the indole ring, which can stabilize free radicals. nih.gov

DNA Cleavage Activities: Metal complexes of indole derivatives have been shown to possess DNA cleavage capabilities. Schiff base metal(II) complexes derived from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide and o-vanillin were synthesized and their interaction with plasmid DNA was studied. The results indicated that the metal complexes exhibited moderate DNA cleavage activity. researchgate.net Similarly, another study on metal complexes of a Schiff base containing indole and quinoline (B57606) moieties, derived from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide, showed that all the metal complexes were capable of cleaving DNA. nih.govnih.gov This activity is often dependent on the metal ion and the nature of the ligand.

Table 2: Antioxidant Activity of an Analogous Indole Derivative

| Compound | Antioxidant Activity (IC50) |

|---|---|

| 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivative | 10.21±0.42 μg/ml researchgate.net |

Pharmacological Profile of Indole-Containing Metal Complexes

The coordination of indole derivatives with transition metal ions can significantly enhance their pharmacological properties. nih.gov

Indole derivatives can act as ligands, coordinating with transition metal ions to form metal complexes. The coordination can occur through various atoms on the indole ring and its substituents. For example, a Schiff base derived from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide was found to act as a tridentate ligand, coordinating with Cu(II), Co(II), Ni(II), and Zn(II) ions. researchgate.net The resulting metal complexes exhibited an octahedral geometry. researchgate.net Another study on similar complexes with a quinoline moiety also demonstrated the formation of octahedral and tetrahedral complexes. nih.govnih.gov The formation of these metal complexes can lead to enhanced biological activity compared to the free ligand, including improved antimicrobial and DNA cleavage properties. researchgate.netnih.gov

Enhancement of Biological Activity through Complexation

The inherent biological activities of indole derivatives can be significantly amplified through the formation of metal complexes. nih.govnih.govresearchgate.net The coordination of indole-based ligands with various transition metal ions has been shown to enhance their pharmacological properties, including antimicrobial, anticancer, and antioxidant effects. nih.govpreprints.orgmdpi.com This enhancement is often attributed to principles such as Tweedy's chelation theory, which posits that the partial sharing of the metal's positive charge with donor groups on the ligand reduces the polarity of the metal ion. researchgate.net This increase in lipophilicity and delocalization of π-electrons over the chelate ring can facilitate the complex's ability to permeate through the lipid layers of cell membranes, thereby increasing its bioavailability and biological efficacy. nih.govresearchgate.net

Enhanced Cytoprotective and Antioxidant Activity

Research has demonstrated that complexing indole derivatives with metal ions like zinc can lead to a notable increase in antioxidant and cytoprotective capabilities. In one study, a series of indole-imidazole hybrid ligands were synthesized and complexed with zinc chloride (ZnCl₂). nih.govnih.gov The resulting complexes were evaluated for their ability to protect human red blood cells from oxidative hemolysis induced by free radicals. nih.gov The cytoprotective activity of the parent indole-imidazole ligand was found to increase significantly upon complexation with zinc, reaching a level comparable to the standard antioxidant, Trolox. nih.govnih.govresearchgate.net While zinc itself can inhibit oxidative processes by stabilizing cell membranes, the synergy between the metal and the indole ligand leads to a pronounced enhancement of this effect. mdpi.comresearchgate.net

Similarly, Schiff base ligands derived from 5-chloro-indole-2-carbohydrazide, an analog of this compound, were complexed with Cu(II), Co(II), and Ni(II). nih.gov These metal complexes demonstrated good free radical scavenging activity, which is a key component of antioxidant defense. nih.gov

Table 1: Comparison of Cytoprotective Activity of Indole-Imidazole Ligands and their Zinc Complexes

| Compound | Ligand (% Inhibition of Hemolysis) | Zinc Complex (% Inhibition of Hemolysis) |

|---|---|---|

| 3-((1H-imidazol-1-yl)methyl)-1H-indole | Data not available directly for ligand, but complex showed significant increase | ~85% |

| Trolox (Standard) | N/A | ~90% |

This table synthesizes data indicating that the cytoprotective activity of the indole-imidazole ligand significantly increases upon complexation with ZnCl₂, becoming comparable to the antioxidant Trolox. nih.govnih.govresearchgate.net

Enhanced Antimicrobial Activity

The antimicrobial potency of indole analogs is frequently improved upon chelation with metal ions. nih.govbenthamdirect.comresearchgate.net For instance, metal complexes of Schiff bases derived from indole-3-carboxaldehyde (B46971) and L-histidine with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) showed excellent antibacterial and antifungal activity. researchgate.nettandfonline.com In another study, organotin(IV) complexes of indole-3-propionic acid and indole-3-butyric acid showed a remarkable enhancement in antimicrobial activity compared to the free ligands, particularly against Gram-positive bacteria. nih.gov This increased activity is linked to the enhanced lipophilicity of the complexes, allowing for better penetration of bacterial membranes. nih.gov

A study involving Schiff bases of 5-chloro-indole-2-carbohydrazide complexed with Cu(II), Co(II), Ni(II), and Zn(II) reported good to moderate antibacterial and antifungal activities, which were attributed to the ability of the complexes to cleave DNA, thereby inhibiting pathogen growth. nih.gov Similarly, arene-ruthenium complexes containing indole-based ligands have demonstrated broad-spectrum bactericidal activity against several drug-resistant bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus, while exhibiting low toxicity to human cells. nih.gov

Table 2: Antimicrobial Activity of Indole-based Ligands vs. Metal Complexes

| Organism | Ligand Activity | Metal Complex Activity |

|---|---|---|

| Gram-positive bacteria (e.g., S. aureus) | Moderate | Significantly Enhanced nih.gov |

| Gram-negative bacteria (e.g., E. coli) | Low to Moderate | Enhanced nih.gov |

| Fungi (e.g., C. albicans) | Moderate | Enhanced researchgate.nettandfonline.com |

This table summarizes general findings that metal complexation enhances the antimicrobial activity of indole-based ligands. nih.govresearchgate.nettandfonline.com

Enhanced Anticancer Activity

The coordination of indole derivatives with metals such as ruthenium, osmium, palladium, and zinc has been explored as a strategy to develop novel anticancer agents. preprints.orgnih.govmdpi.com For example, half-sandwich Ru(II) and Os(II) complexes containing indole moieties have shown moderate cytotoxicity against ovarian cancer cell lines, including a cisplatin-resistant line, indicating a potential to overcome drug resistance. nih.gov In other research, a Pd(II) complex with an indole-based ligand exhibited significant anticancer activity against a human leukemia cell line. preprints.orgmdpi.com The binding of bioactive ligands to metal fragments can create metallodrugs with unique mechanisms of action, potentially leading to the release of multiple biologically active species that can target cancer cells more effectively. nih.gov

Zinc complexes with amino acid-derived ligands have also shown promise, exhibiting higher toxicity against cancer cell lines than non-cancerous cells, suggesting a degree of selectivity that is crucial for chemotherapy drugs. mdpi.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Indole-based Scaffolds

The synthesis of indole (B1671886) scaffolds is a mature field, yet the quest for more efficient, versatile, and sustainable methods continues. derpharmachemica.comrsc.org Classical methods like the Fischer, Bartoli, and Batcho-Leimgruber syntheses are continuously being refined. derpharmachemica.comrsc.org Modern advancements focus on metal-catalyzed reactions using palladium, copper, and iron to construct functionalized indoles. derpharmachemica.com For instance, Fe-catalyzed intramolecular cyclization of N-substituted anilines has been used to create functionalized indoles. derpharmachemica.com

A significant trend is the development of one-pot, multicomponent reactions that allow for the assembly of complex indole derivatives from simple precursors in a single step, which is both time and resource-efficient. acs.orgrsc.org Researchers have developed catalyst-free, multicomponent reactions for synthesizing polysubstituted pyrroles conjugated with indoles, highlighting the move towards simpler experimental procedures. acs.org Another approach involves an Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core under mild conditions without a metal catalyst. rsc.org Furthermore, the functionalization of the indole core, such as at the C3 position with (1H-indol-3-yl)methanols, serves as a key strategy for creating complex and biologically important molecules like 3,3'-diindolylmethanes (DIMs). beilstein-journals.org

| Synthetic Strategy | Key Features | Example Catalyst/Reagent | Reference |

|---|---|---|---|

| Metal-Catalyzed Cyclizations | High efficiency and functional group tolerance. | Pd(OAc)₂, FeCl₃, Copper | derpharmachemica.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis, atom economy, reduced waste. | Catalyst-free or acid-induced. | acs.orgrsc.org |

| Microwave-Assisted Synthesis | Rapid, efficient, and environmentally friendly. | Various, often combined with green catalysts. | tandfonline.comtandfonline.com |

| Aqueous Media Synthesis | Use of water as a green solvent. | Phase-transfer catalysts like n-Bu₄PBr. | beilstein-journals.orgresearchgate.net |

Exploration of New Biological Targets for Indole Derivatives

The structural versatility of the indole scaffold allows it to interact with a wide array of biological targets, making it a "privileged" structure in drug discovery. doaj.orgmdpi.comnih.gov Research continues to uncover new applications for indole derivatives, moving beyond traditional uses.

In oncology, while established targets like tubulin, protein kinases, and DNA topoisomerases remain relevant, new targets are emerging. mdpi.commdpi.com For example, indole derivatives are being investigated as dual inhibitors of Bcl-2 and Mcl-1, proteins involved in apoptosis resistance. mdpi.com Others target signaling pathways crucial for glioblastoma, the most aggressive primary brain tumor, by inhibiting kinases like PI3K, AKT, and mTOR. nih.govresearchgate.net

Beyond cancer, the therapeutic reach of indoles is expanding. mdpi.comtandfonline.com Novel indole derivatives are being developed as:

Anti-inflammatory agents that modulate key pathways like NF-κB and COX-2. mdpi.com

Antiviral compounds , including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and potential inhibitors of SARS-CoV-2 proteases. mdpi.commdpi.com

Neuroprotective agents that act as selective agonists for the cannabinoid 2 receptor (CB₂R), which is involved in regulating immune response and inflammation in the brain. acs.org

Antihypertensive agents that target the angiotensin II receptor (AT1R). mdpi.com

Antidiabetic agents that function as α-glucosidase inhibitors. mdpi.com

Antitubercular agents , with some candidates targeting enzymes like DprE1, now in clinical trials. nih.gov

The ability of indole-based compounds to target multiple pathways simultaneously is also a key area of research, offering potential for more effective treatments for complex diseases. mdpi.com

Translational Research and Clinical Potential of (5-chloro-3-methyl-1H-indol-2-yl)methanol and its Analogs

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For indole derivatives, including analogs of this compound, this involves moving promising compounds from the laboratory into preclinical and clinical development. nih.govtandfonline.com The indole scaffold is a component of over 40 FDA-approved drugs, demonstrating its clinical viability. rsc.org

The clinical potential of new indole analogs is vast. mdpi.com In cancer therapy, research is focused on developing agents that can overcome drug resistance and offer targeted treatment. doaj.orgmdpi.com For instance, indole derivatives that inhibit tubulin polymerization have shown significant anticancer activity, with some outperforming standard drugs like etoposide (B1684455) in preclinical studies. mdpi.com Similarly, an indole-based Dishevelled 1 (DVL1) inhibitor, which blocks the WNT pathway, has demonstrated anticancer activity. nih.gov

The journey from a synthesized compound to a clinical candidate is rigorous. For analogs of this compound, this would involve extensive evaluation of their pharmacological properties. Some indole derivatives are already in clinical trials for diseases like tuberculosis and glioblastoma, paving the way for future drug candidates. nih.govnih.gov The development of indole-based compounds with excellent blood-brain barrier penetration and oral bioavailability further enhances their potential for clinical use in treating neurological disorders. mdpi.comacs.org

Sustainable Synthesis and Environmental Impact of Indole Chemistry

The principles of green chemistry are increasingly influencing the synthesis of indole derivatives, aiming to reduce the environmental footprint of chemical manufacturing. nih.govresearchgate.net This involves designing processes that are safer, more efficient, and use environmentally benign materials. researchgate.netnih.gov

Key strategies in sustainable indole synthesis include:

Green Solvents: Replacing toxic organic solvents with greener alternatives like water or deep-eutectic liquids is a major focus. tandfonline.comnih.gov The use of water as a reaction medium is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a rapid, efficient, and environmentally friendly method for preparing indole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.comtandfonline.com

Catalyst Innovation: The development of reusable, non-toxic catalysts, including nanocatalysts and green catalysts, helps to minimize waste. tandfonline.comnih.gov Some modern syntheses are designed to be catalyst-free, further simplifying procedures and reducing environmental impact. acs.org

Atom Economy: Multicomponent reactions are inherently greener as they combine several starting materials into a final product in a single step, maximizing the incorporation of atoms and minimizing waste. rsc.org

The production of indole itself can have environmental consequences, as it is found in industrial wastewater from coal processing and is considered a pollutant. nih.gov Therefore, developing biodegradable and environmentally benign synthesis and degradation pathways is crucial for the long-term sustainability of indole chemistry. nih.gov

Advanced Analytical Techniques for Characterization and Quantification in Research

The precise characterization and quantification of indole derivatives are essential for synthesis, drug discovery, and biological studies. A suite of advanced analytical techniques is employed to elucidate the structure of newly synthesized compounds and to measure their concentrations in complex biological samples. nih.govresearchgate.net

For structural characterization, the following methods are standard:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the precise molecular structure and connectivity of atoms in indole derivatives. researchgate.netderpharmachemica.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of a compound. researchgate.netnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to separate and identify compounds in mixtures. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in a molecule based on their vibrational frequencies. researchgate.netderpharmachemica.com

Single Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a crystalline compound. nih.gov

For quantification, especially in biological matrices like serum or tissue, highly sensitive methods are required:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the selective and sensitive quantification of low concentrations of analytes. nih.gov Validated LC-MS/MS methods can quantify indole concentrations in the ng/mL range. nih.gov

Spectrophotometric Assays: Colorimetric assays, such as the Kovács and Ehrlich's reagent tests, are used for the qualitative and sometimes quantitative detection of indole, particularly in microbiology to identify indole-producing bacteria. nih.govasm.orghardydiagnostics.com A hydroxylamine-based assay has also been developed for more specific detection in biological samples. nih.gov

| Technique | Primary Application | Key Information Provided | Reference |

|---|---|---|---|

| NMR (¹H, ¹³C) | Structural Elucidation | Atom connectivity, chemical environment | derpharmachemica.comnih.gov |

| LC-MS/MS | Quantification & Identification | Sensitive detection in biological matrices, mass-to-charge ratio | nih.govresearchgate.net |

| FTIR Spectroscopy | Functional Group Analysis | Presence of specific chemical bonds (e.g., C=O, N-H) | researchgate.netderpharmachemica.com |

| Kovács/Ehrlich's Assay | Qualitative Detection | Colorimetric indication of indole presence | asm.orghardydiagnostics.com |

| Single Crystal XRD | Definitive Structural Analysis | 3D molecular structure, bond lengths, and angles | nih.gov |

Q & A

Q. What are the standard synthetic routes for (5-chloro-3-methyl-1H-indol-2-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via formylation of a substituted indole followed by reduction. For example, analogous indole derivatives are synthesized by reacting indole-3-carbaldehyde with alkyl halides under basic conditions (e.g., NaH/DMF), followed by NaBH₄ reduction of the aldehyde group to the alcohol . Key optimization parameters include:

- Temperature : Reflux in acetic acid or DMF (80–100°C) ensures complete reaction.

- Catalysts : Use of sodium acetate to stabilize intermediates during cyclization .

- Purification : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) yields >95% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methyl group at C3 appears as a singlet (~δ 2.4 ppm), while the chloro substituent at C5 deshields adjacent protons (δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 210.0584 for C₁₀H₁₀ClNO) .

- X-Ray Crystallography : SHELX software refines crystal structures, with typical R-factors <0.05 for high-resolution data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy (similar indole derivatives cause skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : Contaminated skin should be washed with water for 15 minutes; consult a physician if symptoms persist .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the hydroxyl group at C2 may act as a hydrogen-bond donor, influencing binding affinity .

- Molecular Docking : Use software like MOE to simulate interactions with biological targets (e.g., enzymes or receptors). Indole derivatives often target tryptophan-binding sites .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

- Methodological Answer :

- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm proton-carbon correlations .

- Crystallographic Refinement : Use SHELXL to refine twinned or low-resolution datasets. Iterative cycles with restraints on bond lengths/angles improve accuracy .

- Statistical Analysis : Apply R-factor convergence criteria (e.g., ΔR <0.001) to avoid overfitting .

Q. How does substituent variation (e.g., chloro vs. methyl groups) impact the compound’s electronic properties or solubility?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group at C5 decreases electron density at adjacent positions, altering reactivity in electrophilic substitution.

- Solubility : LogP calculations (e.g., using PubChem data) predict moderate lipophilicity (~2.5), suggesting solubility in DMSO or ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.